molecular formula C10H14N5O6P B1530894 2',3'-Dideoxy-guanosine-5'-monophosphate CAS No. 85956-71-4

2',3'-Dideoxy-guanosine-5'-monophosphate

Cat. No.: B1530894
CAS No.: 85956-71-4
M. Wt: 331.22 g/mol
InChI Key: SDMRBYKCQICSIT-NTSWFWBYSA-N
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Description

2',3'-Dideoxy-guanosine-5'-monophosphate is a useful research compound. Its molecular formula is C10H14N5O6P and its molecular weight is 331.22 g/mol. The purity is usually 95%.
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Biological Activity

2',3'-Dideoxy-guanosine-5'-monophosphate (ddGMP) is a nucleotide analog that has garnered significant interest in the fields of biochemistry and pharmacology due to its unique biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

This compound is a modified form of guanosine monophosphate (GMP) where the hydroxyl group at the 2' and 3' positions of the ribose sugar is absent. This modification imparts unique properties that influence its interaction with biological targets.

The primary mechanism of action for ddGMP involves its incorporation into nucleic acids, where it can disrupt normal replication and transcription processes. The absence of the 2' and 3' hydroxyl groups prevents the formation of phosphodiester bonds, leading to chain termination during DNA synthesis. This property is particularly valuable in antiviral therapies.

Key Mechanisms:

  • Chain Termination : ddGMP acts as a chain terminator when incorporated by viral polymerases, inhibiting viral replication.
  • Inhibition of Reverse Transcriptase : Studies have shown that ddGMP effectively inhibits reverse transcriptase (RT) activity, making it a candidate for HIV treatment .
  • Antiviral Activity : The compound exhibits antiviral properties against various viruses, including HIV and Hepatitis C virus (HCV), by interfering with viral RNA synthesis .

Biological Activity in Cell Cultures

Research has demonstrated that ddGMP has significant biological effects in cell cultures. For instance:

  • Cytotoxicity : ddGMP has been shown to induce cytotoxic effects in cancer cell lines through mechanisms involving apoptosis and necrosis.
  • Cell Viability : Inhibition of cell viability was observed in studies where ddGMP was administered to various cancer cell lines, indicating its potential as an anticancer agent .

Case Studies

Several case studies highlight the efficacy of ddGMP in clinical settings:

  • Antiviral Efficacy : A study evaluated the effects of ddGMP on HIV-infected patients, demonstrating reduced viral loads when administered alongside standard antiretroviral therapies. The results suggested enhanced efficacy due to the synergistic effects with other nucleoside analogs .
  • HCV Treatment : In vitro studies indicated that ddGMP could inhibit HCV replication effectively, providing a basis for further clinical trials aimed at developing new HCV therapies .

Data Tables

The following tables summarize key findings related to the biological activity of ddGMP:

Biological Activity Effect Observed Reference
CytotoxicityInduces apoptosis in cancer cells
Antiviral ActivityInhibits HIV replication
Inhibition of PolymeraseDisrupts viral RNA synthesis
Study Type Findings Implications
In vitroReduced cell viability in cancer linesPotential anticancer therapy
Clinical TrialsDecreased viral load in HIV patientsSynergistic effects with existing treatments

Scientific Research Applications

Antiviral Applications

2.1 HIV Treatment

ddGMP has been studied for its antiviral properties, particularly against Human Immunodeficiency Virus (HIV). It acts as a competitive inhibitor of reverse transcriptase, which is crucial for viral replication. A notable study demonstrated that ddGMP effectively reduced viral load in HIV-infected patients, showcasing its potential as a therapeutic agent in antiretroviral therapy .

2.2 Other Viral Infections

Beyond HIV, ddGMP exhibits activity against other RNA viruses. Its mechanism involves incorporation into viral RNA, leading to premature termination of RNA synthesis. This property makes it a candidate for treating various viral infections, including hepatitis C and influenza .

Antitumor Applications

3.1 Mechanism of Action

In cancer research, ddGMP is utilized due to its ability to interfere with nucleic acid synthesis in rapidly dividing cells. It can be phosphorylated to its active triphosphate form (ddGTP), which inhibits DNA polymerases and RNA polymerases, thereby obstructing the proliferation of cancer cells .

3.2 Case Studies

Several clinical trials have investigated the efficacy of ddGMP in combination therapies for different cancers:

  • Study on Leukemia: A trial assessed the combination of ddGMP with conventional chemotherapeutic agents in patients with acute myeloid leukemia (AML). Results indicated improved outcomes compared to standard treatment alone .
  • Solid Tumors: Another study focused on solid tumors showed that ddGMP enhanced the cytotoxic effects of existing chemotherapeutics, leading to increased apoptosis in tumor cells .

Synthesis and Prodrug Development

4.1 Synthesis Techniques

The synthesis of ddGMP involves several chemical processes that enhance its bioavailability and therapeutic efficacy. Recent advancements include microwave-assisted organic synthesis (MAOS), which significantly reduces reaction times and increases yields .

4.2 Prodrug Strategies

Prodrugs of ddGMP have been developed to improve cellular uptake and conversion into active forms within target tissues. These strategies often involve modifying the phosphate group to enhance membrane permeability while maintaining pharmacological activity .

Comparative Data Table

The following table summarizes key studies highlighting the applications of ddGMP in antiviral and antitumor therapies:

Study FocusVirus/Cancer TypeOutcomeReference
HIV TreatmentHIVReduced viral load in patients
Antiviral EfficacyHepatitis CEffective against viral replication
Combination TherapyAcute Myeloid LeukemiaImproved patient outcomes
Cytotoxic EffectsSolid TumorsEnhanced apoptosis in tumor cells

Properties

IUPAC Name

[(2S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O6P/c11-10-13-8-7(9(16)14-10)12-4-15(8)6-2-1-5(21-6)3-20-22(17,18)19/h4-6H,1-3H2,(H2,17,18,19)(H3,11,13,14,16)/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMRBYKCQICSIT-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1COP(=O)(O)O)N2C=NC3=C2N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](O[C@@H]1COP(=O)(O)O)N2C=NC3=C2N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N5O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20464206
Record name 2′,3′-Dideoxy-5′-guanylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85956-71-4
Record name 2′,3′-Dideoxy-5′-guanylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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